molecular formula C21H14N2O3S B3460247 2-(6-ethoxy-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(6-ethoxy-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B3460247
M. Wt: 374.4 g/mol
InChI Key: RXCYTISOBLQBRA-UHFFFAOYSA-N
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Description

2-(6-ethoxy-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiazole moiety linked to an isoquinoline dione structure, which contributes to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-ethoxy-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 6-ethoxy-1,3-benzothiazole-2-amine with an appropriate isoquinoline derivative under controlled conditions. The reaction often requires the use of catalysts such as Lewis acids (e.g., aluminum chloride) and solvents like dichloromethane or toluene to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process might include steps such as recrystallization and chromatography to purify the final product. Industrial methods also focus on ensuring safety and minimizing environmental impact through the use of green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(6-ethoxy-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(6-ethoxy-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

This compound has potential applications in biological research, particularly in the study of enzyme interactions and cellular processes. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. Research has shown that similar compounds exhibit antimicrobial, anticancer, and anti-inflammatory activities, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which 2-(6-ethoxy-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzothiazole moiety can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, the compound may interact with cellular membranes, affecting signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 6-ethoxy-1,3-benzothiazole-2-amine
  • 1H-benzo[de]isoquinoline-1,3(2H)-dione
  • 2-(6-methoxy-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Uniqueness

Compared to similar compounds, 2-(6-ethoxy-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione stands out due to its specific ethoxy substitution, which can influence its reactivity and interaction with other molecules

Properties

IUPAC Name

2-(6-ethoxy-1,3-benzothiazol-2-yl)benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O3S/c1-2-26-13-9-10-16-17(11-13)27-21(22-16)23-19(24)14-7-3-5-12-6-4-8-15(18(12)14)20(23)25/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCYTISOBLQBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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